molecular formula C13H22N2O4S2 B2447531 N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923115-14-4

N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Cat. No.: B2447531
CAS No.: 923115-14-4
M. Wt: 334.45
InChI Key: QWKUUMZQRPAYKK-UHFFFAOYSA-N
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Description

N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is an organic compound with a complex structure that includes multiple methyl groups and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the correct functional groups are introduced without unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation processes using specialized reactors to handle the exothermic nature of the reactions. The use of continuous flow reactors can help in managing the heat and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action for N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N,2,4,6-pentamethylbenzenesulfonamide: Similar structure but lacks the additional N-methylmethylsulfonamido group.

    N,N,N’,N’'-pentamethyldiethylenetriamine: Contains multiple methyl groups and nitrogen atoms but differs in overall structure and functionality.

Uniqueness

N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is unique due to its specific combination of methyl groups and sulfonamide functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N,N,2,4,6-pentamethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S2/c1-9-8-10(2)13(21(18,19)14(4)5)11(3)12(9)15(6)20(7,16)17/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKUUMZQRPAYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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